Lysolipin I

Übersicht

Beschreibung

Lysolipin I is a halogenated, polycyclic xanthone natural product belonging to the polyketide class of antibiotics. It is naturally produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042 . This compound exhibits potent antibacterial activity, with a minimum inhibitory concentration in the low nanomolar range against both Gram-negative and Gram-positive microorganisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lysolipin I is synthesized through a biosynthetic gene cluster spanning 43 kilobases . The heterologous expression of this gene cluster has been established using the cosmid 4H04, which was transferred to Streptomyces albus . Optimization of production yields has been achieved by adapting cultivation conditions and inactivating the transcriptional repressor gene llpRI . Additionally, cultivation in bromide-containing fermentation medium resulted in the production of a new brominated lysolipin derivative .

Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered strains of Streptomyces albus to optimize yields and generate new derivatives . This method ensures consistent production and allows for the creation of derivatives with extended activity against Gram-negative bacteria and reduced cytotoxicity .

Analyse Chemischer Reaktionen

Types of Reactions: Lysolipin I undergoes various chemical reactions, including halogenation, oxidation, and substitution . The presence of a chlorine residue at the xanthone substructure is a notable feature of this compound .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bromide for bromination and various solvents such as methylene chloride, dimethyl sulfoxide, and chloroform . The reactions are typically carried out under controlled fermentation conditions to ensure optimal yields .

Major Products Formed: The major products formed from the reactions involving this compound include brominated derivatives and other modified forms with enhanced antibacterial activity and reduced cytotoxicity .

Wissenschaftliche Forschungsanwendungen

Lysolipin I has a wide range of scientific research applications, including its use as an antibiotic, antifungal, and anticoccidial agent . It is also a glycopeptide synthesis inhibitor, making it valuable in the study of bacterial cell wall synthesis . Additionally, this compound has shown activity against vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus, as well as anaerobic microorganisms such as Helicobacter pylori .

Wirkmechanismus

Lysolipin I exerts its effects by inhibiting glycopeptide synthesis, which is crucial for bacterial cell wall formation . The molecular targets of this compound include enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall . This inhibition disrupts cell wall integrity, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Lysolipin I include Lysolipin X and other polyketide antibiotics such as lienomycin . These compounds share structural similarities and exhibit antibacterial activity against a range of microorganisms .

Uniqueness of this compound: This compound is unique due to its potent antibacterial activity in the low nanomolar range and its ability to target both Gram-negative and Gram-positive bacteria . Additionally, the presence of a chlorine residue at the xanthone substructure and its ability to form brominated derivatives further distinguish it from other similar compounds .

Biologische Aktivität

Lysolipin I is a halogenated polycyclic xanthone antibiotic produced by the bacterium Streptomyces tendae. This compound has garnered attention due to its potent biological activities, particularly against various bacterial strains and tumor cells. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial properties, cytotoxic effects, and potential applications in medicine.

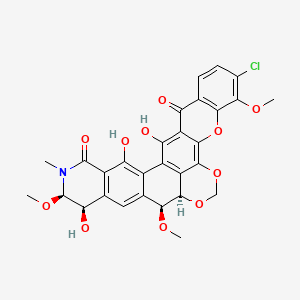

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple aromatic rings and halogen substitutions. Its molecular formula is . The presence of chlorine atoms contributes to its unique biological properties, enhancing its interaction with microbial cell membranes.

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) for Gram-positive strains can be as low as , showcasing its potency . In contrast, it also demonstrates some effectiveness against certain Gram-negative bacteria, although the MIC values are generally higher.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC () |

|---|---|

| Staphylococcus aureus | 0.001 |

| Streptococcus pneumoniae | 0.002 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

The mechanism of action for this compound is believed to involve the inhibition of cell wall biosynthesis through interaction with carrier lipids, leading to the accumulation of murein precursors in treated cells . This disruption ultimately results in bacterial cell lysis.

Cytotoxic Effects

In addition to its antibacterial properties, this compound has shown promising cytotoxic effects against various tumor cell lines. The IC50 value for tumor cells has been reported as low as , indicating a strong potential for therapeutic applications in oncology .

Table 2: Cytotoxic Activity of this compound

| Tumor Cell Line | IC50 () |

|---|---|

| HeLa (cervical cancer) | 0.001 |

| MCF-7 (breast cancer) | 0.005 |

| A549 (lung cancer) | 0.002 |

Case Studies and Research Findings

Recent studies have focused on enhancing the production and derivatives of this compound through genetic engineering techniques. For instance, the deletion of specific regulatory genes in S. albus has resulted in increased yields of this compound production by over 300% . Additionally, structural modifications have been explored to improve antibacterial activity and reduce cytotoxicity.

One notable case involved the creation of a derivative known as CBS40, which exhibited enhanced activity against Escherichia coli while maintaining lower cytotoxicity levels compared to the parent compound . Such findings highlight the potential for developing new antibiotics based on the Lysolipin framework.

Eigenschaften

IUPAC Name |

(7R,8R,12S,13R)-22-chloro-3,8,28-trihydroxy-7,12,21-trimethoxy-6-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),10,17,20(25),21,23,27-nonaene-5,26-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24ClNO11/c1-31-28(36)14-10(19(33)29(31)39-4)7-11-13(20(14)34)15-16-25(22(11)37-2)40-8-41-26(16)27-17(21(15)35)18(32)9-5-6-12(30)24(38-3)23(9)42-27/h5-7,19,22,25,29,33-35H,8H2,1-4H3/t19-,22+,25-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOMIZJYHXSRLV-MVHMQXOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C2=C(C1=O)C(=C3C(=C2)C(C4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@@H](C2=C(C1=O)C(=C3C(=C2)[C@@H]([C@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24ClNO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207855 | |

| Record name | Lysolipin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59113-57-4 | |

| Record name | Lysolipin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysolipin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.